2-溴-3-甲氧基环戊-2-烯-1-酮

描述

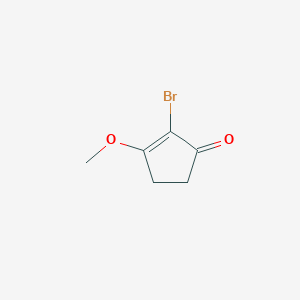

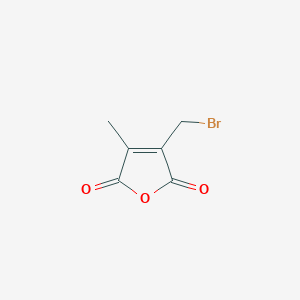

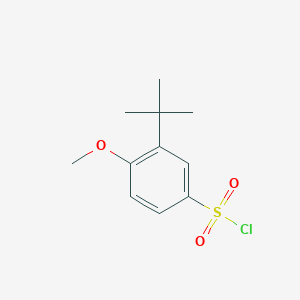

2-Bromo-3-methoxycyclopent-2-en-1-one, also known as 2-Bromo-3-methoxycyclopentenone, is a cyclic organic compound with a molecular formula of C5H7BrO. It is a colorless liquid with a boiling point of 118°C and a melting point of -78°C. 2-Bromo-3-methoxycyclopent-2-en-1-one is a versatile organic compound with a wide range of applications in the chemical industry. It is used as a precursor in the synthesis of various organic compounds, as well as in the synthesis of pharmaceuticals and other materials.

科学研究应用

Organic Synthesis

2-Bromo-3-methoxycyclopent-2-en-1-one is a valuable building block in organic synthesis. It serves as a precursor for various cyclopentene derivatives due to the presence of reactive methoxy and bromo groups. These derivatives are crucial for synthesizing complex molecules used in pharmaceuticals and agrochemicals. The compound’s ability to undergo reactions like halogenation, cycloaddition, and nucleophilic substitution makes it a versatile reagent for constructing cyclic structures with medicinal properties .

Pharmacology

In pharmacological research, this compound is used to develop new drugs. Its structure is similar to that of certain natural products, which allows researchers to synthesize analogs that can interact with biological systems. For instance, modifications of this compound can lead to the development of new anti-inflammatory agents or analgesics by targeting specific enzymes or receptors within the body .

Material Science

The bromo and methoxy groups on the cyclopentenone ring make it an interesting candidate for creating polymers with unique properties. When incorporated into polymer chains, it can potentially improve the material’s thermal stability, rigidity, and resistance to degradation. This makes it useful for engineering high-performance materials for aerospace, automotive, and electronics industries .

Analytical Chemistry

2-Bromo-3-methoxycyclopent-2-en-1-one can be used as a standard or reference compound in chromatography and mass spectrometry. Its distinct chemical signature helps in the identification and quantification of similar compounds in complex mixtures. This is particularly useful in the quality control of pharmaceuticals and the detection of contaminants in environmental samples .

Biochemistry

In biochemistry, this compound can be used to study enzyme-catalyzed reactions involving cyclopentenone rings. It can act as a substrate or inhibitor for enzymes that play a role in the metabolism of cyclopentenone-containing compounds. Understanding these interactions is crucial for developing drugs that can modulate these enzymatic pathways .

Industrial Applications

While not directly used in industrial processes, 2-Bromo-3-methoxycyclopent-2-en-1-one can be used to synthesize intermediates that are. For example, it can be transformed into compounds that serve as catalysts or additives in the production of plastics, resins, and other synthetic materials. Its role in creating flame retardants or UV stabilizers for industrial materials is also being explored .

属性

IUPAC Name |

2-bromo-3-methoxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2/c1-9-5-3-2-4(8)6(5)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDVAJMYDPQTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455002 | |

| Record name | 2-Bromo-3-methoxycyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14203-25-9 | |

| Record name | 2-Bromo-3-methoxycyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)](/img/structure/B1278890.png)